REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10](=[O:13])(=O)[O-:11])=[CH:5][CH:4]=1.[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([Cl:16])(=[O:13])=[O:11])=[CH:5][CH:4]=1 |f:0.1|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly warmed up and
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 15 hrs
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
, the mixture was filtered through a pad of Celite and solvent
|
Type
|
CUSTOM
|
Details
|
was removed from filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NS(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |